MAO-B Inhibition: 2-Methoxy Substitution Confers 4-Fold Weaker Affinity Compared to Phenylacetaldehyde
(2-Methoxyphenyl)acetaldehyde exhibits an IC50 of 2100 nM against human recombinant MAO-B, which is approximately 13-fold higher (i.e., 13-fold weaker inhibition) than the 160 nM IC50 observed for phenylacetaldehyde under identical assay conditions [1][2]. This ortho-methoxy substitution reduces MAO-B binding affinity relative to the unsubstituted phenyl analog, demonstrating that the methoxy group is not a silent substituent in this enzyme interaction context.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | Phenylacetaldehyde: IC50 = 160 nM |
| Quantified Difference | 13.1-fold higher IC50 (weaker inhibition) for target compound |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; substrate: 5-phenylacetaldehyde; endpoint: hydrogen peroxide production after 1 hour |
Why This Matters
For researchers developing MAO-B targeted probes or studying aldehyde substrate specificity, this quantitative difference directly informs compound selection based on desired binding strength.
- [1] BindingDB. BDBM50075964 CHEMBL3415802: (2-Methoxyphenyl)acetaldehyde. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075964 View Source
- [2] BindingDB. BDBM50075960 CHEMBL3415797: Phenylacetaldehyde. Retrieved from https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075960 View Source
